molecular formula C7H8BrN3 B13909986 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine

Cat. No.: B13909986
M. Wt: 214.06 g/mol
InChI Key: DDNIFJXXFDKVMB-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .

Scientific Research Applications

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
  • tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxylate

Uniqueness

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H8BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4H,2-3H2,1H3

InChI Key

DDNIFJXXFDKVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN2C1=CC(=N2)Br

Origin of Product

United States

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